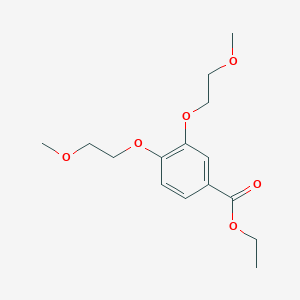

Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3,4-bis(2-methoxyethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O6/c1-4-19-15(16)12-5-6-13(20-9-7-17-2)14(11-12)21-10-8-18-3/h5-6,11H,4,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFZRAVMWXHEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384593 | |

| Record name | ethyl 3,4-bis(2-methoxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-16-9 | |

| Record name | Benzoic acid, 3,4-bis(2-methoxyethoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4-bis(2-methoxyethoxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl 3,4-bis(2-methoxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4-bis(2-methoxyethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in the treatment of various cancers.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its significance in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is a benzoate ester characterized by the presence of two methoxyethoxy side chains. These structural features influence its solubility and reactivity, making it a suitable precursor for multi-step organic syntheses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,4-Bis(2-methoxyethoxy)benzoic acid ethyl ester | [3] |

| CAS Number | 183322-16-9 | [3] |

| Molecular Formula | C15H22O6 | [3] |

| Molecular Weight | 298.33 g/mol | [3] |

| Melting Point | 55-58 °C | |

| Boiling Point | 401.7±45.0 °C (Predicted) | |

| Density | 1.102 g/cm³ | |

| Appearance | White to off-white solid | |

| Solubility | Insoluble in water. |

Experimental Protocols

The synthesis of this compound is a crucial step in the production of Erlotinib.[1] Below are detailed methodologies for its preparation.

Synthesis of this compound from Ethyl 3,4-dihydroxybenzoate

This protocol describes the O-alkylation of Ethyl 3,4-dihydroxybenzoate.

Materials:

-

Ethyl 3,4-dihydroxybenzoate

-

1-Bromo-2-methoxyethane

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

Procedure: [4]

-

A mixture of Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and potassium carbonate (1.82 g, 13.0 mmol) in DMF (10 mL) is heated and stirred at 100 °C for 1 hour.

-

The reaction mixture is then cooled to 50 °C.

-

1-Bromo-2-methoxyethane (1 mL) is added, and the mixture is heated at 80 °C for 2 hours.

-

After cooling to room temperature, the resulting mixture is filtered, and the solid is washed with ethyl acetate (10 mL).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product as a yellow solid.

Synthesis from 3,4-dihydroxybenzoic Acid

This alternative two-step protocol starts with the free acid.

Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic Acid [2]

-

A suspension of 3,4-dihydroxybenzoic acid (23 g), potassium carbonate (82.5 g), and tetrabutylammonium iodide (5.51 g) in DMF (120 ml) is stirred for 1 hour at 100 °C.

-

The reaction mixture is then subjected to basic hydrolysis in the same batch to afford 3,4-bis(2-methoxyethoxy)benzoic acid.

Step 2: Esterification to this compound [2]

-

To 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 ml), add sulfuric acid (3 ml).

-

The mixture is stirred under a nitrogen atmosphere at reflux for 24 hours.

-

The solvent is removed in vacuo, and the residue is extracted with ethyl acetate.

-

The organic phase is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the final product.

Role in Erlotinib Synthesis

This compound is a pivotal intermediate in the multi-step synthesis of Erlotinib. The subsequent steps in a typical synthesis involve nitration of the benzene ring, reduction of the nitro group to an amine, and then a series of reactions to construct the quinazoline core of the Erlotinib molecule.[5]

Biological Activity

There is currently no documented direct biological activity for this compound itself. Its significance in the pharmaceutical field is exclusively as a precursor in the synthesis of biologically active molecules like Erlotinib. Its starting material, ethyl 3,4-dihydroxybenzoate, has been investigated for various biological activities, including as a prolyl hydroxylase inhibitor.[6]

Visualizations

Logical Relationship in Erlotinib Synthesis

The following diagram illustrates the position of this compound within the broader synthesis pathway of Erlotinib.

Caption: Role of this compound in Erlotinib Synthesis.

Experimental Workflow for Synthesis

This diagram outlines the key stages in the synthesis of this compound from ethyl 3,4-dihydroxybenzoate.

Caption: Synthesis Workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H22O6 | CID 2808992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Ethyl 3,4-bis(2-methoxyethoxy)benzoate

CAS Number: 183322-16-9

This technical guide provides a comprehensive overview of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the manufacturing of the anti-cancer drug Erlotinib.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 183322-16-9 |

| Molecular Formula | C15H22O6 |

| Molecular Weight | 298.33 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)OCCOC)OCCOC |

| InChI | InChI=1S/C15H22O6/c1-4-19-15(16)12-5-6-13(20-9-7-17-2)14(11-12)21-10-8-18-3/h5-6,11H,4,7-10H2,1-3H3 |

| Physical Property | Value |

| Appearance | White to almost white powder/crystal[1] |

| Melting Point | 55-58 °C |

| Boiling Point | 401.7±45.0 °C (Predicted) |

| Purity | >98.0% (GC)[1] |

Synthesis of this compound

The synthesis of this compound typically starts from 3,4-dihydroxybenzoic acid. The following is a representative experimental protocol.

Experimental Protocol: O-alkylation of 3,4-dihydroxybenzoic acid

This two-step synthesis involves the esterification of 3,4-dihydroxybenzoic acid followed by O-alkylation.

Step 1: Esterification of 3,4-dihydroxybenzoic acid

A suspension of 3,4-dihydroxybenzoic acid in ethanol is treated with a catalytic amount of sulfuric acid. The mixture is refluxed to drive the esterification reaction to completion. The resulting ethyl 3,4-dihydroxybenzoate is then isolated.

Step 2: O-alkylation of ethyl 3,4-dihydroxybenzoate

To a solution of ethyl 3,4-dihydroxybenzoate in a suitable solvent such as acetone or dimethylformamide (DMF), potassium carbonate and 1-bromo-2-methoxyethane are added.[2] The mixture is heated to 70-100°C and stirred for several hours.[2][3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration to remove inorganic salts, followed by extraction and purification to yield this compound. A yield of 93% has been reported for this step.[2]

Synthesis of this compound.

Application in the Synthesis of Erlotinib

This compound is a crucial intermediate in the synthesis of Erlotinib, a tyrosine kinase inhibitor used in the treatment of cancer.[1] The synthesis involves the nitration of this compound, followed by reduction of the nitro group, and subsequent cyclization to form the quinazoline core of Erlotinib.

Experimental Protocol: Synthesis of Erlotinib Intermediate

Step 1: Nitration of this compound

This compound is treated with a mixture of nitric acid and glacial acetic acid at low temperatures (typically 0-5°C) to introduce a nitro group at the 2-position of the benzene ring, affording ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate in high yield (around 92.75%).[3]

Step 2: Reduction of the Nitro Group

The nitro group of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is then reduced to an amino group. A common method for this reduction is the use of a reducing agent like ammonium formate with a palladium on carbon (Pd/C) catalyst in an aqueous alcoholic solvent at room temperature.[3] This step yields ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

References

An In-depth Technical Guide to Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the synthesis of pharmaceutical agents, most notably Erlotinib, a targeted cancer therapeutic. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and presents relevant quantitative data. Furthermore, it illustrates the synthetic workflow and the pertinent biological signaling pathway using Graphviz diagrams, adhering to specified visualization standards.

Chemical and Physical Properties

This compound is a benzoate ester characterized by two 2-methoxyethoxy side chains. These structural features are crucial for its role as a precursor in more complex molecular architectures. Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O₆ | [1][2][3][4][5][6] |

| Molecular Weight | 298.33 g/mol | [1][2][4] |

| CAS Number | 183322-16-9 | [2][3][4][5][6] |

| IUPAC Name | This compound | [1] |

| Appearance | White to almost white solid | [2] |

| Melting Point | 55-58 °C | [2][4] |

| Boiling Point | ~401.7 °C (Predicted) | [2][4] |

| Density | ~1.102 g/cm³ | [2][4] |

| Purity | ≥97% to ≥99% (by GC) | [2][7] |

| Solubility | Soluble in organic solvents like DMF and Ethyl Acetate | [8][9] |

Synthesis and Experimental Protocols

The primary application of this compound is as a crucial intermediate in the synthesis of Erlotinib.[2][7] The synthesis typically involves the O-alkylation of a phenol. The following is a general experimental protocol for its synthesis from Ethyl 3,4-dihydroxybenzoate.

Reaction: Williamson Ether Synthesis

Materials:

-

Ethyl 3,4-dihydroxybenzoate (1.0 equivalent)

-

2-(2-Methoxyethoxy)ethyl chloride (or bromide) (2.2 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of Ethyl 3,4-dihydroxybenzoate (1.0 equiv.) in anhydrous dimethylformamide (DMF, 0.5 M), add potassium carbonate (3.0 equiv.).

-

Stir the resulting suspension at room temperature for approximately 30 minutes to facilitate the formation of the phenoxide.

-

Add 2-(2-methoxyethoxy)ethyl chloride (2.2 equiv.) dropwise to the mixture.

-

Heat the reaction mixture to 80-100 °C and maintain stirring for 4-6 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a solvent like ligroine or by column chromatography to obtain pure this compound.[4][8][9]

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques. High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) are employed to determine purity, while spectroscopic methods are used for structural elucidation.[2][10][11]

Predicted Mass Spectrometry Data: The following table summarizes the predicted collision cross-section (CCS) values for different adducts of the molecule, which can be useful for mass spectrometry-based identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 299.14891 | 167.4 |

| [M+Na]⁺ | 321.13085 | 173.6 |

| [M-H]⁻ | 297.13435 | 170.6 |

| [M+NH₄]⁺ | 316.17545 | 182.8 |

| [M+K]⁺ | 337.10479 | 173.6 |

| Data sourced from PubChem predictions.[12] |

Visualized Experimental and Biological Pathways

To provide a clearer understanding of the synthesis and its relevance, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of this compound.

As this compound is a key precursor for Erlotinib, a potent EGFR inhibitor, understanding the EGFR signaling pathway is critical.[7]

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Conclusion

This compound is a fundamentally important intermediate in medicinal chemistry and drug development. Its synthesis via Williamson ether synthesis is a robust and scalable process. The high purity of this compound is paramount for its successful use in the multi-step synthesis of targeted therapies like Erlotinib, which plays a vital role in the treatment of certain cancers by inhibiting the EGFR signaling pathway. This guide provides the essential technical information required by professionals working in the field of pharmaceutical synthesis and development.

References

- 1. This compound | C15H22O6 | CID 2808992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. This compound - Opulent Pharma [opulentpharma.com]

- 6. labsolu.ca [labsolu.ca]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]

- 10. 183322-16-9|this compound|BLD Pharm [bldpharm.com]

- 11. Ethyl4,5-bis(2-methoxyethoxy)-2-(1,2,2-tricyanoethenylamino)benzoate [synhet.com]

- 12. PubChemLite - this compound (C15H22O6) [pubchemlite.lcsb.uni.lu]

Solubility Profile of Ethyl 3,4-bis(2-methoxyethoxy)benzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the synthesis of the targeted cancer therapy drug, Erlotinib.[1] Due to the limited availability of direct quantitative solubility data in public literature, this document infers the compound's solubility characteristics from solvents employed in its synthesis and purification processes. This guide also furnishes a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, which can be applied to this compound. Furthermore, a logical workflow for solubility determination is presented visually using a Graphviz diagram.

Introduction to this compound

This compound, with the CAS number 183322-16-9, is a white to off-white solid organic compound. It possesses a melting point in the range of 55-58 °C.[2] The molecular structure, featuring two ether chains and an ethyl ester group, suggests a degree of polarity that influences its solubility in various organic solvents. Understanding its solubility is crucial for its synthesis, purification, and handling in pharmaceutical manufacturing.

Solubility Data

Direct quantitative solubility data (e.g., in mg/mL or g/100 mL) for this compound is not extensively reported in peer-reviewed literature. However, a qualitative understanding of its solubility can be derived from solvents successfully used in its synthesis and purification, as described in various patents and research articles. The following table summarizes these observations.

| Organic Solvent | Chemical Class | Inferred Solubility | Rationale from Literature |

| Acetone | Ketone | Soluble | Used as a reaction solvent for the synthesis of the compound, indicating it can dissolve the reactants and the product.[2][3] |

| Ethyl Acetate | Ester | Soluble | Employed as an extraction solvent, which requires the compound to be highly soluble in it.[1][4] |

| Ethanol | Alcohol | Soluble | Used as a solvent for the esterification of the corresponding carboxylic acid to produce the title compound.[4] |

| Acetic Acid | Carboxylic Acid | Soluble | Utilized as a solvent for the nitration of the compound, demonstrating its stability and solubility in an acidic medium.[1][2] |

| Diethyl Ether | Ether | Slightly Soluble to Insoluble | The product is precipitated from petrol ether (a similar non-polar solvent), and diethyl ether is used to wash away impurities, suggesting low solubility.[2] |

| Hexane | Alkane | Insoluble | Used as a washing solvent after precipitation to remove non-polar impurities, indicating the compound's low solubility in it.[3] |

A related compound, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Ethyl Acetate. Another related compound, Mthis compound, is described as being soluble in polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized and robust "shake-flask" method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is widely accepted and provides reliable results.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument (e.g., NMR).

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize surface area and facilitate faster dissolution.

-

Addition of Excess Solid: Add an excess amount of the solid compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it on an orbital shaker or use a magnetic stirrer. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C). The equilibration time should be sufficient to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the general principle of the shake-flask method.

Caption: Workflow for Experimental Solubility Determination.

Caption: The Shake-Flask Method for Solubility Measurement.

References

In-Depth Spectral Analysis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Key Pharmaceutical Intermediate

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a crucial intermediate in the synthesis of various pharmaceuticals, including the targeted cancer therapy drug, Erlotinib. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and structural data to support ongoing research and manufacturing efforts.

Compound Overview

Compound Name: this compound Molecular Formula: C₁₅H₂₂O₆ Molecular Weight: 298.33 g/mol CAS Number: 183322-16-9

This compound serves as a significant building block in advanced organic synthesis. A thorough understanding of its spectral characteristics is paramount for quality control and process optimization in pharmaceutical manufacturing.

Spectral Data Summary

The following sections present a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra for this compound were acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.63 | dd | 1H | Ar-H |

| 7.53 | dd | 1H | Ar-H |

| 6.85 | d | 1H | Ar-H |

| 4.29 | q | 2H | -OCH₂CH₃ |

| 4.15 | m | 4H | Ar-OCH₂- |

| 3.76 | m | 4H | -OCH₂CH₂OCH₃ |

| 3.41 | s | 6H | -OCH₃ |

| 1.32 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (Ester) |

| ~153 | Ar-C-O |

| ~148 | Ar-C-O |

| ~124 | Ar-C |

| ~116 | Ar-CH |

| ~114 | Ar-CH |

| ~113 | Ar-CH |

| ~71 | Ar-O-CH₂- |

| ~69 | -O-CH₂-CH₂-O- |

| ~61 | -O-CH₂-CH₃ |

| ~59 | -O-CH₃ |

| ~14 | -CH₃ (Ethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities. The data presented below is based on typical values for these functional groups, as a specific experimental spectrum is not publicly available.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester, aryl ether) |

| ~1100 | Strong | C-O stretch (aliphatic ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

-

Exact Mass: 298.14163842 Da[1]

Experimental Protocols

The following are generalized protocols for the synthesis and spectral analysis of this compound.

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of ethyl 3,4-dihydroxybenzoate with 2-bromoethyl methyl ether in the presence of a base and a catalyst.

-

To a solution of ethyl 3,4-dihydroxybenzoate in a suitable solvent such as acetone, add potassium carbonate, potassium iodide, and 2-bromoethyl methyl ether.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Upon completion of the reaction, cool the mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The resulting solid can be further purified by recrystallization or chromatography.

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use standard acquisition parameters for ¹H and ¹³C NMR, with tetramethylsilane (TMS) as an internal standard (0 ppm).

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) disc.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Synthesis and Spectral Analysis Workflow.

This guide provides foundational spectral data and methodologies for this compound. For further in-depth analysis and application-specific protocols, researchers are encouraged to consult peer-reviewed literature and advanced analytical chemistry resources.

References

An In-depth Technical Guide to Ethyl 3,4-bis(2-methoxyethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and its primary application in the manufacturing of the anti-cancer drug, Erlotinib.

Chemical and Physical Properties

This compound, with the IUPAC name this compound, is a white to almost white solid.[1] It is characterized by the chemical formula C15H22O6 and a molecular weight of 298.33 g/mol .[2] This compound is a crucial building block in advanced organic synthesis.[3]

Summary of Quantitative Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 183322-16-9 | [2] |

| Molecular Formula | C15H22O6 | [2] |

| Molecular Weight | 298.33 g/mol | [2] |

| Melting Point | 55-58 °C | [1] |

| Boiling Point | ~401.7 ± 45.0 °C | [1] |

| Density | ~1.102 g/cm³ | [1] |

| Purity | ≥97% to ≥99% (by GC) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the O-alkylation of Ethyl 3,4-dihydroxybenzoate.[4]

Experimental Protocol

Materials:

-

Ethyl 3,4-dihydroxybenzoate (1 equivalent)

-

2-Bromoethyl methyl ether (3 equivalents)

-

Potassium carbonate (2.5 equivalents)

-

Potassium iodide (catalytic amount)

-

Acetone (solvent)

Procedure: [4]

-

To a 250 mL two-necked flask, add Ethyl 3,4-dihydroxybenzoate (5 g, 27.45 mmol), acetone (100 mL), potassium carbonate (9.48 g, 68.63 mmol), potassium iodide (0.5 g), and 2-bromoethyl methyl ether (7.84 mL, 82.35 mmol).

-

Heat the reaction mixture to reflux at 60 °C for 19 hours.

-

Upon completion of the reaction, cool the solution to 5 °C and stir for 30 minutes.

-

Filter the reaction mixture and concentrate the filtrate to dryness.

-

Dry the resulting solid under vacuum for 22 hours to yield the product as a khaki-colored solid.

Yield: 8.19 g (100% yield).[4]

Spectroscopic Characterization

¹H-NMR Data

-

¹H-NMR (CDCl₃) δ (ppm): 1.32 (t, 3H, J = 7Hz), 3.41 (s, 6H), 3.76 (m, 4H), 4.15 (m, 4H), 4.29 (q, 2H, J = 7Hz), 6.85 (d, 1H, J = 8.4Hz), 7.53 (dd, 1H, J = 8.4Hz, J = 2.3Hz), 7.63 (dd, 1H, J = 8.4Hz, J = 2.3Hz).[4]

Other Spectroscopic Data

Application in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of Erlotinib hydrochloride.[3] Erlotinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably non-small-cell lung cancer.[1][6] The high purity of this compound is critical for the successful synthesis of the final active pharmaceutical ingredient (API).[1]

The synthesis of Erlotinib from this intermediate involves a multi-step process.[1] A simplified overview of this pathway is illustrated below.

Biological Activity

Currently, there is no evidence to suggest that this compound has any intended biological activity. It is considered a synthetic intermediate. While it is listed as a potential endocrine-disrupting compound in some large chemical databases, there are no specific studies to substantiate this claim.[2] Its significance lies in its role as a precursor in the synthesis of a biologically active molecule.

Conclusion

This compound is a well-characterized chemical compound with a critical role in the pharmaceutical industry. Its efficient synthesis and high purity are essential for the production of the life-saving cancer medication, Erlotinib. This guide provides key technical information to aid researchers and drug development professionals in their work with this important intermediate.

References

- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H22O6 | CID 2808992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound | 183322-16-9 [chemicalbook.com]

- 5. 183322-16-9|this compound|BLD Pharm [bldpharm.com]

- 6. vjs.ac.vn [vjs.ac.vn]

An In-depth Technical Guide to the Physical Properties of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds, notably Erlotinib.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and process visualization.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline powder.[3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 183322-16-9 | [4][5][6] |

| Molecular Formula | C₁₅H₂₂O₆ | [4][5][6] |

| Molecular Weight | 298.33 g/mol | [4][6] |

| Melting Point | 54-58 °C | [3][4][5] |

| Boiling Point | 401.7 ± 45.0 °C (Predicted) | [4] |

| Density | 1.102 g/cm³ | [4] |

| Flash Point | 175.5 ± 28.8 °C | [4] |

| Refractive Index | 1.489 | [4] |

| Vapor Pressure | 1.15E-06 mmHg at 25°C | [4] |

Experimental Protocols

This section details the synthetic route for this compound and outlines general methods for the determination of its physical properties.

2.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from Ethyl 3,4-dihydroxybenzoate.

Materials:

-

Ethyl 3,4-dihydroxybenzoate

-

2-Bromoethyl methyl ether or 2-(2-Methoxyethoxy)ethyl chloride[7]

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Acetone or Dimethylformamide (DMF)[7]

Procedure:

-

Ethyl 3,4-dihydroxybenzoate (1.0 equivalent) is dissolved in a suitable solvent such as acetone or DMF in a reaction flask.[2][7]

-

Potassium carbonate (2.5 equivalents) and a catalytic amount of potassium iodide are added to the solution.[2]

-

2-Bromoethyl methyl ether (3.0 equivalents) is then added to the reaction mixture.[2]

-

The mixture is heated to reflux (around 60°C for acetone) and stirred for approximately 19 hours.[2]

-

The reaction progress is monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC), to confirm the consumption of the starting material.[7]

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The resulting solid can be further purified by recrystallization from a solvent like ligroine to obtain the final product.[4]

2.2. Determination of Physical Properties

While specific experimental details for the determination of the physical properties of this compound are not extensively published, standard laboratory procedures are applicable.

-

Melting Point: The melting point range of 54-58 °C can be determined using a standard melting point apparatus (e.g., capillary tube method). The crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. The melting point was determined using ligroine as the solvent.[4]

-

Boiling Point: The reported boiling point of 401.7 ± 45.0 °C is a predicted value.[4] Experimental determination would require vacuum distillation due to the high boiling point, which could lead to decomposition at atmospheric pressure. The boiling point would be measured at a reduced pressure and then extrapolated to atmospheric pressure using a nomograph.

Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 183322-16-9 [chemicalbook.com]

- 3. This compound | 183322-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | C15H22O6 | CID 2808992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Crucial Role of Ethyl 3,4-bis(2-methoxyethoxy)benzoate in the Synthesis of Erlotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. The synthesis of this complex molecule relies on a multi-step process, with the formation of the core quinazoline structure being a critical phase. This technical guide elucidates the pivotal role of Ethyl 3,4-bis(2-methoxyethoxy)benzoate as a key starting material and intermediate in the construction of the 6,7-bis(2-methoxyethoxy)quinazoline scaffold of Erlotinib. We will delve into the detailed synthetic pathway, present quantitative data in a structured format, provide comprehensive experimental protocols, and visualize the synthetic workflow.

Introduction to Erlotinib and its Synthesis

Erlotinib hydrochloride is a targeted therapy that functions by inhibiting the EGFR tyrosine kinase, thereby blocking the signal transduction pathways that promote tumor growth.[1][2] The chemical structure of Erlotinib features a quinazoline core, which is essential for its biological activity. The synthesis of Erlotinib is a multi-step process that often commences with simpler, commercially available precursors. One of the most common and efficient synthetic routes involves the use of this compound as a key building block.[3][4] This intermediate provides the necessary carbon framework and the crucial methoxyethoxy side chains that are characteristic of the final Erlotinib molecule.

The Synthetic Pathway: From Starting Material to Erlotinib

The synthesis of Erlotinib from this compound can be broadly divided into several key transformations:

-

Nitration: Introduction of a nitro group onto the benzene ring of this compound.

-

Reduction: Conversion of the nitro group to an amino group.

-

Cyclization: Formation of the quinazolinone ring system.

-

Chlorination: Activation of the 4-position of the quinazolinone for subsequent nucleophilic substitution.

-

Coupling: The final step involving the reaction with 3-ethynylaniline to yield Erlotinib.

This synthetic strategy is outlined in the workflow diagram below.

Caption: Synthetic workflow for Erlotinib starting from this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Erlotinib, including reaction conditions and reported yields.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4-dihydroxybenzoic acid | 1-chloro-2-methoxyethane, K2CO3, Tetrabutylammonium iodide | DMF | 100 | 1 | 99.27 (for the acid) | [4] |

| 3,4-bis(2-methoxyethoxy)benzoic acid | Ethanol, H2SO4 | Ethanol | Reflux | 24 | 71.63 | [4] |

| Ethyl 3,4-dihydroxybenzoate | 1-bromo-2-methoxyethane, K2CO3 | DMF | 80 | 2 | 94.3 | [5] |

Table 2: Key Transformations from this compound to Erlotinib

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Nitration | This compound | Nitric acid, Glacial acetic acid | - | 0 | - | 92.75 | [4] |

| Reduction | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | Ammonium formate, Pd/C | Aqueous alcohol | Room Temp | 20 min | 92.33 | [4][5] |

| Cyclization | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Formamide, Ammonium formate | Formamide | 160-165 | 2 h | 87.1 | [4] |

| Chlorination | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Oxalyl chloride, DMF | CHCl3 | Reflux | 2 h | 99.1 | [4] |

| Coupling | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline & 3-ethynylaniline | HCl | Water | 25-30 | - | - | [4] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of this compound (4) from 3,4-bis(2-methoxyethoxy)benzoic acid (3)[4]

-

To a solution of 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 ml), sulfuric acid (3 ml) was added.

-

The mixture was stirred under a nitrogen atmosphere at reflux for 24 hours.

-

The solvent was removed in vacuo.

-

The residue was extracted with ethyl acetate.

-

The organic phase was washed with sodium bicarbonate solution and brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford this compound.

Nitration: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (5)[4]

-

This compound is subjected to nitration using a mixture of nitric acid and glacial acetic acid at 0 °C.

-

This reaction selectively introduces a nitro group at the 2-position of the benzene ring.

Reduction: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (6)[4]

-

The nitro group of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is reduced to an amino group.

-

A common method involves using ammonium formate as a hydrogen donor in the presence of a palladium on charcoal (Pd/C) catalyst in an aqueous alcoholic solvent at room temperature.[4]

Cyclization: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (7)[4]

-

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (25g) and ammonium formate (5g) were dissolved in formamide (38ml).

-

The stirred mixture was heated to 160-165 °C under a nitrogen atmosphere for 2 hours.

-

Cold water was added, and the precipitated product was collected by filtration, washed with cold water, and dried.

-

The filtrate was extracted with chloroform, and the organic extracts were washed with brine, dried over sodium sulfate, and concentrated.

-

The residue and the quinazolone precipitate were combined and treated with ether to afford 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

Chlorination: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (8)[4]

-

To a solution of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (18.5g) in chloroform (470 ml) containing DMF (2.5 ml), oxalyl chloride (19 ml) was added in four portions over 20 minutes.

-

Once the foaming ceased, the solution was refluxed for 2 hours.

-

The solvent was evaporated under reduced pressure.

-

The residue was dissolved in dichloromethane and washed with brine, sodium bicarbonate, and water.

-

The organic phase was dried over sodium sulfate and concentrated in vacuo to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Coupling: Synthesis of Erlotinib Hydrochloride (9)[4]

-

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (19.5 g) was suspended in water (300 ml).

-

3-ethynylaniline (8.4 g) and 37% hydrochloric acid (5.2 ml) were added at 25-30 °C.

-

The final product, Erlotinib hydrochloride, is formed through the nucleophilic substitution of the chlorine atom by the amino group of 3-ethynylaniline.

Conclusion

This compound is an indispensable intermediate in a widely utilized synthetic route to Erlotinib. Its structure contains the core aromatic ring and the characteristic methoxyethoxy side chains, which are installed early in the synthesis. The subsequent transformations of nitration, reduction, cyclization, chlorination, and final coupling provide an efficient and scalable pathway to this important anticancer therapeutic. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals involved in the synthesis and development of Erlotinib and related quinazoline-based pharmaceuticals.

References

Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Critical Intermediate in Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key pharmaceutical intermediate, playing a pivotal role in the synthesis of highly targeted anti-cancer therapeutics. Its primary application lies in the production of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The high purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, properties, and critical role of this compound in pharmaceutical manufacturing, complete with detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathway.

Introduction

The advent of targeted therapies has revolutionized the landscape of oncology, offering more precise and less toxic treatment modalities compared to conventional chemotherapy. Erlotinib, a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer, exemplifies this progress. The synthesis of such complex molecules relies on a series of well-defined steps, each utilizing specific intermediates. This compound serves as a crucial building block in the intricate synthesis of Erlotinib.[1] Its molecular structure provides the necessary scaffold for the subsequent elaboration into the final drug substance. The quality and purity of this intermediate directly impact the yield and impurity profile of the API, making its synthesis a critical control point in the overall manufacturing process.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value |

| CAS Number | 183322-16-9 |

| Molecular Formula | C15H22O6 |

| Molecular Weight | 298.33 g/mol |

| Appearance | White to almost white solid |

| Melting Point | 56.5-57.5 °C |

| Boiling Point | ~401.7 °C (Predicted) |

| Purity | ≥98% |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from ethyl 3,4-dihydroxybenzoate. This reaction involves the O-alkylation of the hydroxyl groups with 1-bromo-2-methoxyethane.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol)

-

Potassium carbonate (K2CO3) (1.82 g, 13.0 mmol)

-

1-Bromo-2-methoxyethane (1 mL)

-

Dimethylformamide (DMF) (10 mL)

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

Procedure:

-

A mixture of ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and potassium carbonate (1.82 g, 13.0 mmol) in DMF (10 mL) is heated and stirred at 100 °C for 1 hour.

-

The reaction mixture is then cooled to 50 °C.

-

1-Bromo-2-methoxyethane (1 mL) is added to the mixture, and the reaction is heated at 80 °C for 2 hours.

-

After cooling to room temperature, the mixture is filtered, and the collected solid is washed with ethyl acetate (10 mL).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting product is a yellow solid.

Quantitative Data:

-

Yield: 94.3%[2]

-

¹H-NMR (500 MHz, CDCl3) δ (ppm): 1.34 (t, 3H, CH3CH2, J = 7.0 Hz), 3.44 (s, 6H, 2xOCH3), 3.79 (m, 4H, 2xCH3OCH2), 4.24 (m, 4H, 2x CH2O), 4.36 (q, 2H, CH2CH3, J = 7.0 Hz), 7.12 (s, 1H, H-3), 7.50 (s, 1H, H-6).[2]

Role in Erlotinib Synthesis

This compound is a pivotal intermediate in the multi-step synthesis of Erlotinib. The two methoxyethoxy side chains are crucial for the biological activity and pharmacokinetic properties of the final drug molecule. The overall synthetic workflow from this intermediate to Erlotinib is a complex process involving several key transformations.

Biological Context: The EGFR Signaling Pathway

Erlotinib, the final product derived from this compound, functions by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular events leading to cell proliferation, survival, and metastasis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib competitively inhibits the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking its downstream signaling.

Conclusion

This compound is a non-negotiable component in the synthesis of the life-saving anti-cancer drug, Erlotinib. Its synthesis via Williamson ether synthesis is a well-established and high-yielding process. The stringent control of its purity is critical for the successful and safe production of the final API. A comprehensive understanding of its chemistry and its role in the broader context of pharmaceutical manufacturing and cancer biology is essential for researchers and professionals in the field of drug development. The continued optimization of the synthesis of such key intermediates will undoubtedly contribute to making targeted therapies more accessible and affordable.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the preparation of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] The synthesis is based on the Williamson ether synthesis, a reliable and widely used method for preparing ethers. This protocol outlines the reaction of Ethyl 3,4-dihydroxybenzoate with 2-methoxyethyl bromide in the presence of a base.

Introduction

This compound is a crucial building block in the multi-step synthesis of Erlotinib, a targeted therapy for various cancers.[1][3] The purity and yield of this intermediate directly impact the efficiency and quality of the final active pharmaceutical ingredient. The following protocol details a robust and reproducible method for the synthesis of this compound, suitable for laboratory and pilot-scale production.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl groups of Ethyl 3,4-dihydroxybenzoate are deprotonated by a weak base, potassium carbonate, to form the corresponding phenoxides. These phenoxides then act as nucleophiles, attacking the electrophilic carbon of 2-methoxyethyl bromide in an SN2 reaction to form the desired ether linkages.

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

Materials:

-

Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol)

-

Potassium carbonate (K₂CO₃) (1.82 g, 13.0 mmol)

-

2-Bromoethyl methyl ether (1 mL)

-

N,N-Dimethylformamide (DMF) (10 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and N,N-Dimethylformamide (10 mL).

-

Add potassium carbonate (1.82 g, 13.0 mmol) to the mixture.

-

Heat the mixture to 100 °C and stir for 1 hour.

-

Cool the reaction mixture to 50 °C.

-

Add 2-bromoethyl methyl ether (1 mL) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 2 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Filter the reaction mixture and wash the solid with ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the residue with ethyl acetate.

-

Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer in vacuo to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Ethyl 3,4-dihydroxybenzoate | [2] |

| Reagents | 2-Bromoethyl methyl ether, Potassium carbonate | [2] |

| Solvent | N,N-Dimethylformamide (DMF) | [2] |

| Reaction Temperature | 80 °C | [2] |

| Reaction Time | 2 hours | [2] |

| Yield | 71.63% | [3] |

| Melting Point | 56.5-57.5 °C | [3] |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ethyl 3,4-bis(2-methoxyethoxy)benzoate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key organic intermediate, primarily recognized for its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted benzene ring with two methoxyethoxy side chains and an ethyl ester group, makes it a versatile building block in advanced organic synthesis. The principal application of this compound lies in the multi-step synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in the treatment of various cancers.[1][2] This document provides detailed application notes, experimental protocols, and relevant pathway diagrams to support researchers and professionals in drug development and organic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 183322-16-9 | [3] |

| Molecular Formula | C₁₅H₂₂O₆ | [3] |

| Molecular Weight | 298.33 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 55-58 °C | [4] |

| Boiling Point | ~401.7 °C (Predicted) | [4] |

| Purity | ≥97% (often >99% for pharmaceutical use) | [4] |

Applications in Organic Chemistry

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Erlotinib.[1][2] Erlotinib is a tyrosine kinase inhibitor that functions by targeting the epidermal growth factor receptor, a key driver in many cancers. The synthesis of Erlotinib from this intermediate involves a series of well-defined steps, which are detailed in the experimental protocols section.

Beyond its role in Erlotinib synthesis, this compound serves as a valuable building block in the synthesis of other complex organic molecules, particularly those requiring the introduction of the 3,4-bis(2-methoxyethoxy)phenyl moiety. The methoxyethoxy groups can enhance the solubility and pharmacokinetic properties of the final compounds.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that this compound possesses intrinsic biological activity or directly interacts with cellular signaling pathways. Its significance in a biological context is exclusively as a precursor to pharmacologically active molecules like Erlotinib.

The end-product, Erlotinib, however, has a well-characterized mechanism of action. It competitively inhibits the ATP binding site of the EGFR tyrosine kinase, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[5][6][7][8] These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1]

Caption: Mechanism of action of Erlotinib on the EGFR signaling pathway.

Experimental Protocols

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are provided below.

Protocol 1: From Ethyl 3,4-dihydroxybenzoate

This protocol involves the O-alkylation of Ethyl 3,4-dihydroxybenzoate with 1-bromo-2-methoxyethane.

Materials:

-

Ethyl 3,4-dihydroxybenzoate

-

Potassium carbonate (K₂CO₃)

-

1-Bromo-2-methoxyethane

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) in DMF (10 mL).

-

Add potassium carbonate (1.82 g, 13.0 mmol) to the solution.

-

Heat the mixture to 100 °C and stir for 1 hour.

-

Cool the reaction mixture to 50 °C.

-

Add 1-bromo-2-methoxyethane (1.0 mL) and heat the mixture to 80 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Filter the solid and wash with ethyl acetate (10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 2: From 3,4-Dihydroxybenzoic Acid

This protocol involves the O-alkylation of 3,4-dihydroxybenzoic acid followed by esterification.

Materials:

-

3,4-Dihydroxybenzoic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium iodide

-

1-Chloro-2-methoxyethane

-

Dimethylformamide (DMF)

-

Ethanol

-

Sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: O-Alkylation

-

Suspend 3,4-dihydroxybenzoic acid (23 g), potassium carbonate (82.5 g), and tetrabutylammonium iodide (5.51 g) in DMF (120 mL).

-

Stir the suspension at 100 °C for 1 hour.

-

Add 1-chloro-2-methoxyethane and continue stirring at 100 °C until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and perform a basic work-up to isolate 3,4-bis(2-methoxyethoxy)benzoic acid.

-

-

Step 2: Esterification

-

Dissolve the 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 mL).

-

Add concentrated sulfuric acid (3 mL) to the solution.

-

Reflux the mixture for 24 hours under a nitrogen atmosphere.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the organic phase with sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to obtain this compound.

-

Caption: Synthetic workflows for this compound.

Application Protocol: Synthesis of Erlotinib

This protocol outlines the key steps for the synthesis of Erlotinib starting from this compound.

Materials:

-

This compound

-

Nitric acid

-

Acetic acid

-

Palladium on carbon (Pd/C)

-

Ammonium formate

-

Formamide

-

Oxalyl chloride or thionyl chloride

-

3-Ethynylaniline

-

Isopropanol

-

Pyridine

Procedure:

-

Nitration: React this compound with a mixture of nitric acid and acetic acid at low temperature (e.g., 0 °C) to introduce a nitro group at the 2-position of the benzene ring, yielding Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate.

-

Reduction: Reduce the nitro group to an amino group using a reducing agent such as hydrogen gas with a palladium on carbon catalyst, or alternatively, ammonium formate with Pd/C. This step produces Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

-

Cyclization: Heat the resulting amino ester with formamide and ammonium formate to construct the quinazolinone ring, forming 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

-

Chlorination: Convert the hydroxyl group of the quinazolinone to a chloro group using a chlorinating agent like oxalyl chloride or thionyl chloride to give 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

-

Coupling: React the 4-chloroquinazoline derivative with 3-ethynylaniline in a suitable solvent such as isopropanol, often in the presence of a base like pyridine, to yield Erlotinib.

Caption: Key steps in the synthesis of Erlotinib.

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of the targeted cancer therapy drug, Erlotinib. The protocols and data presented in this document are intended to provide a comprehensive resource for researchers and professionals working in organic synthesis and drug development. While the compound itself does not exhibit direct biological activity, its role as a key building block underscores its importance in the creation of life-saving medications.

References

- 1. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C15H22O6 | CID 2808992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Erlotinib - Wikipedia [en.wikipedia.org]

- 7. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

Application Notes and Protocols: Synthesis of Erlotinib from Ethyl 3,4-bis(2-methoxyethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] This document provides a detailed experimental procedure for the synthesis of Erlotinib hydrochloride starting from the key intermediate, Ethyl 3,4-bis(2-methoxyethoxy)benzoate. The described multi-step synthesis involves nitration, reduction, cyclization, chlorination, and a final coupling reaction.

Overall Synthesis Workflow

The synthesis of Erlotinib from this compound is a five-step process. The overall workflow is depicted in the diagram below.

Caption: Overall workflow for the synthesis of Erlotinib Hydrochloride.

Experimental Protocols

Step 1: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

This step involves the nitration of this compound.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Ice water

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flask, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature between 0-5 °C.[1]

-

After the addition is complete, stir the reaction mixture at room temperature for 24 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.[1]

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[1][3]

Characterization Data (¹H-NMR):

-

¹H-NMR (500 MHz, CDCl₃) δ (ppm): 1.34 (t, 3H, CH₃CH₂), 3.44 (s, 6H, 2xOCH₃), 3.79 (m, 4H, 2xCH₃OCH₂), 4.24 (m, 4H, 2xCH₂O), 4.36 (q, 2H, CH₂CH₃), 7.12 (s, 1H, H-3), 7.50 (s, 1H, H-6).[1]

Step 2: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

This step involves the reduction of the nitro group to an amino group.

Materials:

-

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

-

Ammonium formate (NH₄HCO₂)

-

10% Palladium on Carbon (Pd/C)

-

Propan-2-ol

-

Water

Procedure:

-

In a flask, add 10% Pd/C to propan-2-ol.

-

Add a solution of ammonium formate in water to the flask and stir the mixture at room temperature for 1 minute to activate the catalyst.[1]

-

Add Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate to the reaction mixture.

-

Continue to stir the mixture at room temperature for 20 minutes.[1]

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter the mixture through celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product.

Step 3: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

This step involves the cyclization of the amino benzoate to form the quinazolinone ring.

Materials:

-

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

-

Formamide

-

Ammonium formate

Procedure:

-

A mixture of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, formamide, and ammonium formate is heated.[4]

-

The reaction is typically carried out at a high temperature (around 160-165 °C).[5]

-

After the reaction is complete, the mixture is cooled, and the product is isolated. This often involves precipitation by adding water and subsequent filtration.

Step 4: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

This step involves the chlorination of the quinazolinone to form the key chloroquinazoline intermediate.[6]

Materials:

-

6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

Toluene or Dichloromethane

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice-water

-

Sodium bicarbonate solution

Procedure using Thionyl Chloride:

-

Suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in toluene.

-

Slowly add thionyl chloride (2-3 equivalents) at room temperature.[7]

-

Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-4 hours.[7]

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.[7]

-

After completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.[7]

-

Neutralize the aqueous layer with a sodium bicarbonate solution.[7]

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.[7]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

The crude product can be purified by recrystallization or column chromatography.[7]

Step 5: Synthesis of Erlotinib Hydrochloride

This is the final step, involving a nucleophilic substitution reaction.

Materials:

-

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

-

3-Ethynylaniline

-

Isopropanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Suspend 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in isopropanol.[8]

-

Add 3-ethynylaniline to the suspension.

-

Heat the mixture at 30 °C and add a solution of concentrated HCl.[1]

-

Maintain the reaction temperature at 40 °C for 1 hour.[1]

-

Alternatively, the reaction can be stirred at 85°C for 6 hours under a nitrogen atmosphere.[8][9]

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is cooled, and the product, Erlotinib hydrochloride, precipitates.

-

Collect the solid by filtration and wash with cold isopropanol.[7][8]

-

Dry the product under vacuum.

Characterization Data (¹³C-NMR):

-

¹³C-NMR (125 MHz, DMSO-d6) δ (ppm): 156.2 (C-1), 153.6 (C-5), 152.7 (C-8), 148.1 (C-4), 147.0 (C-7), 139.9 (C-9), 128.8 (C-11), 126.2 (C-12), 124.8 (C-14), 122.6 (C-10), 121.6 (C-13), 109.0 (C-2), 108.2 (C-6), 103.5 (C-3), 83.5 (C-15), 80.4 (C-16), 70.1 & 70.0 (C-18, C-18'), 68.0 (C-17, C-17'), 58.3 (C-19, C-19').[1]

Data Presentation

| Step | Product | Reagents and Conditions | Yield (%) |

| 1 | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | HNO₃, CH₃COOH, 0-5 °C to RT, 24h | 90.7 - 92.75 |

| 2 | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | NH₄HCO₂, 10% Pd/C, propan-2-ol, H₂O, RT, 20 min | ~92 |

| 3 | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Formamide, NH₄HCO₂, 160-165 °C | Not specified |

| 4 | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | SOCl₂ or POCl₃, Toluene or CH₂Cl₂, Reflux | ~92 (with POCl₃) |

| 5 | Erlotinib Hydrochloride | 3-Ethynylaniline, Isopropanol, HCl, 40-85 °C | 87.5 |

| Overall | Erlotinib Hydrochloride | ~51 |

Yields are based on reported values which may vary depending on specific reaction conditions and scale.[1][3][5]

Logical Relationships Diagram

The logical progression of the synthesis is outlined below, highlighting the transformation of functional groups at each stage.

Caption: Logical flow of the Erlotinib synthesis pathway.

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. benchchem.com [benchchem.com]

- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 9. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate via Alkylation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key intermediate in the synthesis of various pharmaceuticals, most notably Erlotinib, a tyrosine kinase inhibitor used in cancer therapy[1][2][3]. The synthesis of this compound is a critical step in the overall manufacturing process of such drugs[1]. The most common and effective method for its preparation involves the O-alkylation of Ethyl 3,4-dihydroxybenzoate. This process introduces the 2-methoxyethoxy side chains, which are crucial for modulating the solubility and pharmacokinetic properties of the final active pharmaceutical ingredient.

These application notes provide a detailed protocol for the synthesis of this compound, including reaction conditions, a step-by-step experimental procedure, and a summary of the key parameters in a structured format for easy reference.

Reaction Scheme

The synthesis of this compound is achieved through a Williamson ether synthesis, where the hydroxyl groups of Ethyl 3,4-dihydroxybenzoate are deprotonated by a base to form phenoxides, which then act as nucleophiles to attack an alkylating agent, 2-bromoethyl methyl ether.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound as described in the literature[2].

| Parameter | Value |

| Reactants | |

| Ethyl 3,4-dihydroxybenzoate | 5 g (27.45 mmol) |

| 2-Bromoethyl methyl ether | 7.84 mL (82.35 mmol) |

| Potassium Carbonate | 9.48 g (68.63 mmol) |

| Potassium Iodide | 0.5 g |

| Solvent | |

| Acetone | 100 mL |

| Reaction Conditions | |

| Temperature | 60 °C (Reflux) |

| Reaction Time | 19 hours |

| Work-up | |

| Cooling Temperature | 5 °C |

| Stirring Time (post-reaction) | 30 minutes |

| Product Yield | |

| Yield | 8.19 g (100%) |

| Appearance | Khaki colored solid |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials:

-

Ethyl 3,4-dihydroxybenzoate

-

2-Bromoethyl methyl ether

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Acetone

-

250 mL two-necked flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Standard laboratory glassware for work-up and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL two-necked flask, combine Ethyl 3,4-dihydroxybenzoate (5 g, 27.45 mmol), acetone (100 mL), potassium carbonate (9.48 g, 68.63 mmol), and potassium iodide (0.5 g)[2].

-

Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethyl methyl ether (7.84 mL, 82.35 mmol)[2].

-

Reaction: Heat the reaction mixture to reflux at 60 °C and maintain for 19 hours[2]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Product Isolation: The resulting solid is the desired product, this compound. Dry the solid under vacuum for 22 hours to obtain the final product (8.19 g, 100% yield as a khaki colored solid)[2].